Hydroxydimethylsilane
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Description
Silanol, dimethyl- is a functional group in silicon chemistry with the connectivity Si–O–H . It is related to the hydroxy functional group (C–O–H) found in all alcohols . If a silanol contains one or more organic residues, it is an organosilanol . The molecular formula of Silanol, dimethyl- is C2H8OSi .
Synthesis Analysis
Silanols are generally synthesized by hydrolysis of halosilanes, alkoxysilanes, or aminosilanes . Chlorosilanes are the most common reactants . An alternative route involves oxidation of hydrosilanes . A wide range of oxidants have been employed including air, peracids, dioxiranes, and potassium permanganate (for hindered silanes) . In the presence of metal catalysts, silanes undergo hydrolysis .Molecular Structure Analysis
The Si–O bond distance in silanols is typically about 1.65 Å . In the solid state, silanols engage in hydrogen-bonding . Most silanols have only one OH group, e.g. trimethylsilanol . Also known are some silanediols, e.g., diphenylsilanediol .Chemical Reactions Analysis
Silanols are more acidic than the corresponding alcohols . Because of their greater acidity, silanols can be fully deprotonated in aqueous solution, especially the arylsilanols . The conjugate base is called a siloxide or a silanolate . Silanols condense to give disiloxanes .Physical and Chemical Properties Analysis
Polydimethylsiloxane (PDMS) is a silicon-based organic polymer composed of a repeating unit [SiO(CH3)2] . At room temperature, it is in the rubber state because it has a glass transition temperature of less than −120 °C . PDMS is an elastomer polymer often constructed with micrometric dimensions for use in many science and engineering applications .Mechanism of Action
Future Directions
Interdisciplinary research bridging surface chemistry to toxicology is progressively solving the puzzling issue of the variable toxicity of silica . Further interdisciplinary research is ongoing to elucidate the intimate mechanisms of silica pathogenicity, to possibly mitigate or reduce surface reactivity . Another future direction is the surface modification of silica nanoparticles with poly(dimethylsiloxanes) in the presence of diethyl carbonate (DEC) as initiator of siloxane bond splitting .
Properties
InChI |
InChI=1S/C2H7OSi/c1-4(2)3/h3H,1-2H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXICXUINRGLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334760 |
Source
|
Record name | Silanol, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-76-3 |
Source
|
Record name | Dimethylsilanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLSILANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89464X5CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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